

# Application Note: Identification of PROTAC BET Degradar-12 Ubiquitination Sites Using Mass Spectrometry

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## Compound of Interest

Compound Name: PROTAC BET Degradar-12

Cat. No.: B15621377

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

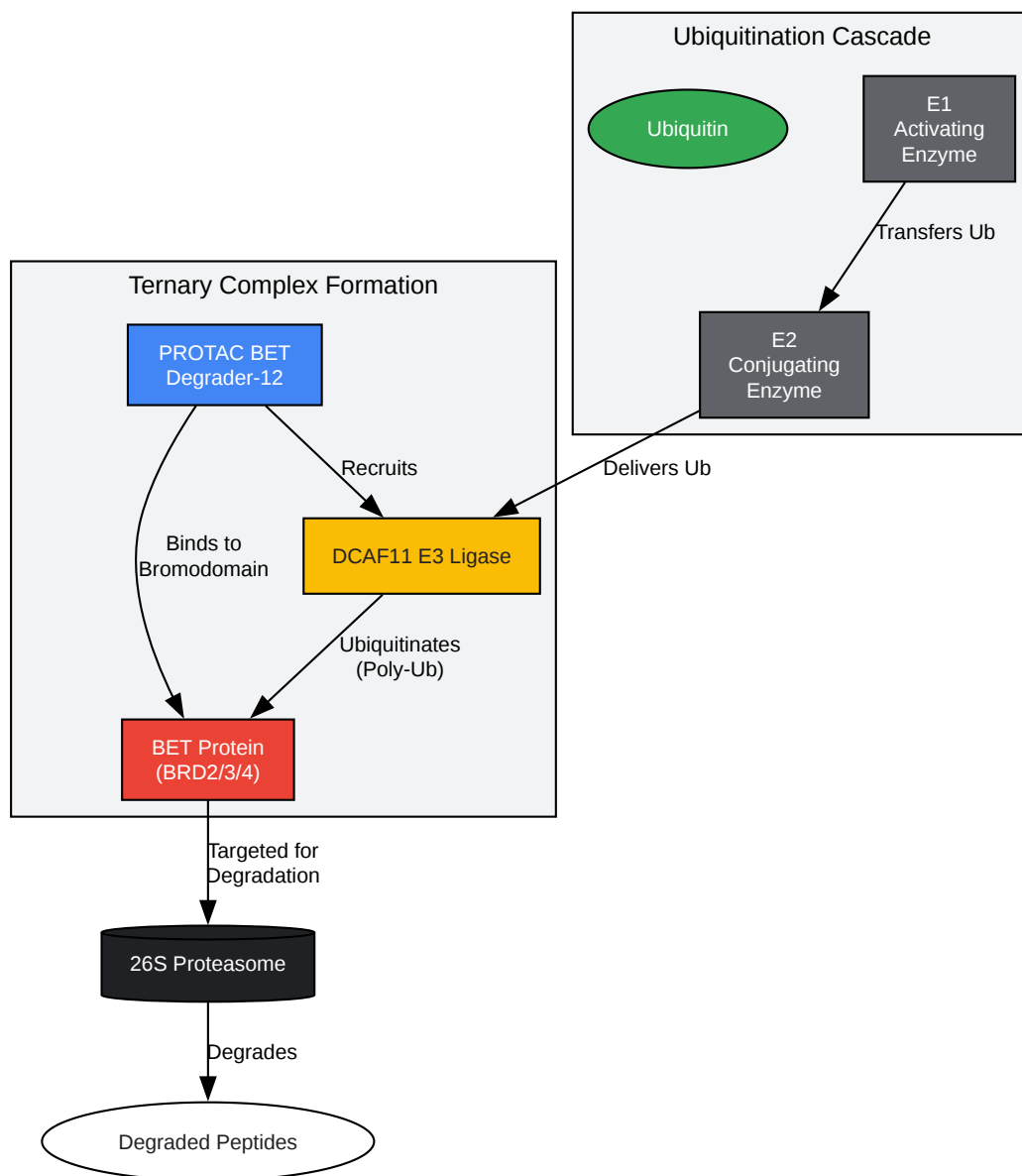
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system.<sup>[1]</sup> These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are attractive therapeutic targets in oncology and other diseases due to their role as epigenetic readers that regulate gene transcription.<sup>[2][3]</sup>

**PROTAC BET Degradar-12** is a novel covalent PROTAC that has been shown to degrade BRD3 and BRD4 in a DCAF11-dependent manner. Understanding the specific lysine residues on the BET proteins that are ubiquitinated upon treatment with this degrader is crucial for elucidating its precise mechanism of action and for the rational design of future degraders. Mass spectrometry-based proteomics has emerged as the definitive tool for identifying and quantifying post-translational modifications such as ubiquitination.<sup>[4]</sup> This application note provides a detailed protocol for the identification of **PROTAC BET Degradar-12**-induced ubiquitination sites on BET proteins using a mass spectrometry-based approach.

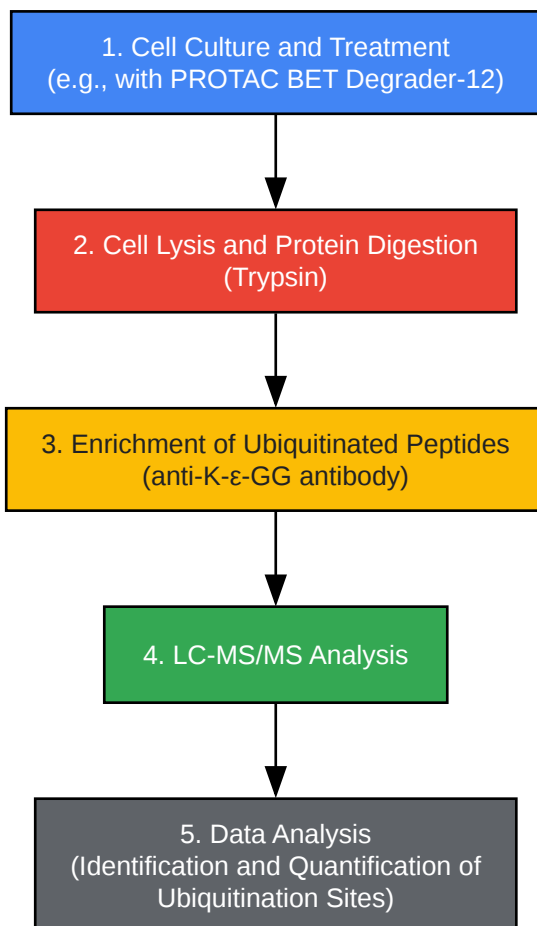
## Signaling Pathway

**PROTAC BET Degradar-12** mediates the formation of a ternary complex between the target BET protein (BRD2, BRD3, or BRD4) and the DCAF11 E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to specific lysine residues on the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

## PROTAC BET Degradar-12 Mechanism of Action



## Experimental Workflow for Ubiquitination Site Identification



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## References

- 1. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins [ouci.dntb.gov.ua]
- 3. Discovery of Monovalent Direct Degradors of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
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